An In-depth Technical Guide on the Physical Properties of 2-Pentylbenzoic Acid
An In-depth Technical Guide on the Physical Properties of 2-Pentylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentylbenzoic acid, a derivative of benzoic acid, is a molecule of interest in various fields of chemical and pharmaceutical research. Understanding its physical properties is fundamental for its application in synthesis, formulation, and as a potential bioactive compound. This technical guide provides a summary of the available data on the physical properties of 2-Pentylbenzoic acid. It is important to note that while computed data for this specific isomer is available, experimentally determined values are not prevalent in publicly accessible literature. Therefore, this guide also includes experimental data for the closely related isomer, 4-Pentylbenzoic acid, for comparative purposes.
Core Physical Properties
The physical characteristics of a compound are crucial for predicting its behavior in various systems. The following tables summarize the key physical properties for 2-Pentylbenzoic acid (primarily computed) and 4-Pentylbenzoic acid (experimentally determined).
Table 1: Physical and Chemical Properties of 2-Pentylbenzoic Acid
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [3] |
| CAS Number | 60510-95-4, 26311-42-2 | [1][3] |
| XLogP3 (Computed) | 4.5 | [3] |
| Hydrogen Bond Donor Count (Computed) | 1 | [3] |
| Hydrogen Bond Acceptor Count (Computed) | 2 | [3] |
| Rotatable Bond Count (Computed) | 5 | [3] |
Note: The majority of the data for 2-Pentylbenzoic acid is computationally derived. Experimental validation of these properties is recommended.
Table 2: Experimental Physical Properties of 4-Pentylbenzoic Acid
| Property | Value | Source |
| Melting Point | 85-90 °C | [4] |
| Boiling Point | 261 °C (at 746 mmHg) | [4] |
| Density | 1.043 g/cm³ | [4] |
| Water Solubility | Insoluble | [4] |
| Solubility in other solvents | Miscible with alcohol | [4] |
| pKa (Predicted) | 4.35 ± 0.10 | [4] |
Experimental Protocols
Detailed experimental methodologies for determining the physical properties of benzoic acid derivatives are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key experiments.
Determination of Melting Point
The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure.
Methodology:
-
A small volume (a few mL) of the liquid is placed in a test tube along with a boiling chip to ensure smooth boiling.
-
A thermometer is suspended in the test tube with the bulb positioned just above the liquid surface to measure the temperature of the vapor.
-
The test tube is gently heated in a heating bath (e.g., an oil bath or a heating mantle).
-
The temperature is recorded when the liquid boils vigorously and a steady stream of vapor is observed condensing on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.
Determination of Solubility (Gravimetric Method)
The solubility of a compound in a specific solvent at a given temperature can be determined gravimetrically.
Methodology:
-
An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed container.
-
The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure that equilibrium is reached.
-
Once equilibrium is established, the stirring is stopped, and the undissolved solid is allowed to settle.
-
A known volume of the saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled pipette to avoid precipitation.
-
The withdrawn saturated solution is weighed and then the solvent is evaporated to dryness under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute).
-
The mass of the remaining solid residue is determined.
-
The solubility is then calculated as the mass of the solute per volume or mass of the solvent (e.g., in g/100 mL or g/100 g).
Logical Workflow for Physical Property Determination
The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound like 2-Pentylbenzoic acid.
Caption: General experimental workflow for determining physical properties.
Signaling Pathways and Biological Activity
Currently, there is a lack of available information in the searched scientific literature regarding the specific signaling pathways or biological activities of 2-Pentylbenzoic acid. Further research is required to elucidate its potential roles in biological systems.
Conclusion
This technical guide has summarized the known physical properties of 2-Pentylbenzoic acid, drawing primarily from computational models due to a scarcity of experimental data for this specific isomer. For comparative context, experimentally determined properties of the related 4-Pentylbenzoic acid have been provided. The guide also outlines standard experimental protocols for the determination of key physical properties. It is evident that further experimental investigation is necessary to fully characterize 2-Pentylbenzoic acid and to explore its potential biological significance. Researchers are encouraged to perform these experimental validations to build upon the existing computational data.
